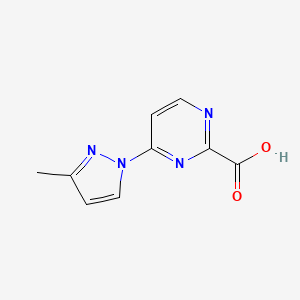

4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid” is a chemical compound with the molecular formula C9H8N4O2 . It is not intended for human or veterinary use and is for research use only .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, has been reported in various studies . For instance, one method involves the reaction of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate . Other methods involve reactions with diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases, such as PubChem . The compound has a molecular weight of 204.189.Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, have been studied for their various chemical reactions . These reactions include interactions with diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . The compound has a molecular formula of C9H8N4O2 and a molecular weight of 204.189.Aplicaciones Científicas De Investigación

Synthetic Methodologies and Intermediates Research into pyrazolo[4,3-d]pyrimidines, including compounds similar to 4-(3-methylpyrazol-1-yl)pyrimidine-2-carboxylic acid, has provided valuable insights into synthetic methodologies for creating heterocyclic compounds with potential biological activities. A notable study by Reddy et al. (2005) reported a general synthetic approach to pyrazolo[4,3-d]pyrimidines, utilizing aldehydes, arylideneanilines, carboxylic acids, and orthoesters as one-carbon units for bridging amino functions of 4-amino-1-alkyl-3-propylpyrazole-5-carboxamides (Reddy, G. M., Reddy, N. R., & Reddy, B. P., 2005). This methodology provides a foundation for the synthesis of compounds with structural similarities to this compound, highlighting the compound's relevance as a synthetic intermediate in heterocyclic chemistry.

Biological Evaluation and Potential Applications Further extending the scope of research, Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidines, evaluating their anticancer and anti-5-lipoxygenase activities. This study underscores the therapeutic potential of compounds structurally related to this compound, suggesting possible applications in cancer treatment and inflammation reduction (Rahmouni, A., Souiei, S., & Belkacem, M. A., 2016).

Advanced Material Science Applications On the materials science front, Hussain et al. (2020) explored the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, including those related to pyrimidine structures. Their findings, derived from DFT and TDDFT calculations, highlight the significant potential of pyrimidine derivatives in nonlinear optics (NLO) and optoelectronic applications, underscoring the broad utility of compounds like this compound in high-tech applications (Hussain, A., Khan, M. U., & Ibrahim, M., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells .

Biochemical Pathways

The compound affects the biochemical pathway involving CDK2. By inhibiting CDK2, it disrupts the normal cell cycle progression, leading to the induction of apoptosis . This can result in the death of cancer cells, making it a potential therapeutic agent for cancer treatment .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

The result of the action of this compound is the significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against certain cell lines . The compound also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

Propiedades

IUPAC Name |

4-(3-methylpyrazol-1-yl)pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-6-3-5-13(12-6)7-2-4-10-8(11-7)9(14)15/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVLPFIXVYFZSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NC(=NC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2976035.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2976038.png)

![2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2976047.png)

![Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate](/img/structure/B2976048.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid](/img/structure/B2976051.png)

![6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2976053.png)

![N-[Cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2976054.png)